rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone
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Overview
Description
Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone is an organic compound used in various scientific research applications. It is a chiral compound, meaning that it has two stereoisomers, and has a molecular formula of C14H20N2O2. This compound is used in a variety of research areas, ranging from chemistry to biology.
Mechanism of Action
Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone works by acting as a ligand and chiral selector in various scientific research applications. The compound binds to the substrate, allowing it to selectively catalyze the desired reaction. In the case of asymmetric catalysis, the compound binds to the catalyst and acts as a chiral selector, allowing the catalyst to selectively catalyze the desired enantioselective transformation.
Biochemical and Physiological Effects
Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone has not been tested for its biochemical or physiological effects in humans or animals. As the compound is not intended for use in humans or animals, it is not necessary to evaluate the compound for its potential biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone has several advantages and limitations for use in laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it an attractive option for researchers on a budget. Additionally, the compound is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. However, the compound is not very stable and can be easily degraded by light and heat, making it difficult to store and use in long-term experiments.
Future Directions
Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone has several potential future directions for research. The compound could be used in the synthesis of other chiral compounds, such as chiral auxiliaries and chiral building blocks for drug discovery. Additionally, the compound could be used as a chiral ligand in asymmetric hydrogenation reactions. Finally, the compound could be used as a chiral selector in chiral chromatography, allowing researchers to separate enantiomers of chiral compounds for further study.
Synthesis Methods
Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone is synthesized through a multi-step process. The first step involves the reaction of tert-butyl-d9-chloride with 5-ethyl-2-benzofuran-7-ylacetate in the presence of sodium hydroxide and ethyl acetate. This reaction produces rac-3-(tert-butyl-d9)-5-(7-ethyl-2-benzofuranyl)acetate. The second step involves the reaction of the rac-3-(tert-butyl-d9)-5-(7-ethyl-2-benzofuranyl)acetate with oxazolidinone in the presence of piperidine. This reaction produces rac-3-(tert-butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone.
Scientific Research Applications
Rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone is used in a variety of scientific research applications. It has been used in the synthesis of chiral auxiliaries for asymmetric synthesis, as a ligand for asymmetric catalysis, and as a chiral selector for chiral chromatography. It has also been used in the synthesis of chiral building blocks for drug discovery, as a chiral catalyst for enantioselective transformations, and as a chiral ligand for asymmetric hydrogenation.
properties
IUPAC Name |
5-(7-ethyl-1-benzofuran-2-yl)-3-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-5-11-7-6-8-12-9-13(20-15(11)12)14-10-18(16(19)21-14)17(2,3)4/h6-9,14H,5,10H2,1-4H3/i2D3,3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVBZKJVAYVKSL-WVZRYRIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N1CC(OC1=O)C2=CC3=C(O2)C(=CC=C3)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-3-(tert-Butyl-d9)-5-(7-ethyl-2-benzofuranyl)-2-oxazolidinone |
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